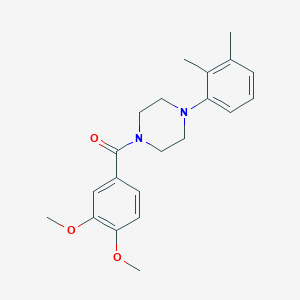
1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine
説明
1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine, commonly known as DMMDA, is a psychoactive substance that belongs to the class of phenethylamines. This compound was first synthesized in the 1970s and has since gained significant attention from the scientific community due to its unique chemical structure and potential applications in various fields.
作用機序
The mechanism of action of DMMDA is not fully understood, but it is believed to involve the modulation of serotonin receptors in the brain. DMMDA has been shown to bind to several subtypes of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2B. These receptors are involved in the regulation of various physiological processes such as mood, cognition, and perception. By modulating their activity, DMMDA can alter neurotransmitter release and produce a range of effects on behavior and physiology.
Biochemical and Physiological Effects
DMMDA has been shown to produce a range of biochemical and physiological effects in animal and human studies. These effects include changes in locomotor activity, body temperature, heart rate, blood pressure, and respiration. DMMDA has also been shown to produce alterations in mood, perception, and cognition. These effects are believed to be mediated by the modulation of serotonin receptors in the brain.
実験室実験の利点と制限
One of the main advantages of DMMDA for lab experiments is its unique chemical structure, which makes it a useful tool for investigating the role of serotonin receptors in various physiological processes. DMMDA can also be used as a starting material for the synthesis of novel compounds with improved pharmacological properties. However, DMMDA has several limitations for lab experiments, including its potential toxicity and the lack of standardized protocols for its use.
将来の方向性
There are several future directions for the study of DMMDA. One direction is the investigation of its potential as a drug candidate for the treatment of various disorders such as depression, anxiety, and schizophrenia. Another direction is the synthesis of novel compounds based on DMMDA with improved pharmacological properties. Finally, the elucidation of the mechanism of action of DMMDA and its effects on various physiological processes will be an important area of research in the future.
科学的研究の応用
DMMDA has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMMDA has been shown to bind to serotonin receptors and modulate their activity, leading to altered neurotransmitter release and behavioral effects. In pharmacology, DMMDA has been investigated as a potential drug candidate for the treatment of various disorders such as depression, anxiety, and schizophrenia. In medicinal chemistry, DMMDA has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-6-5-7-18(16(15)2)22-10-12-23(13-11-22)21(24)17-8-9-19(25-3)20(14-17)26-4/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXXDPAFNSHWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3467130.png)
![5-chloro-2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3467136.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3467141.png)

![ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467157.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467159.png)
![ethyl (2-{[(2,5-dichlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467163.png)
![2-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3467178.png)
![ethyl [2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3467180.png)
![ethyl {2-[(3,4-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3467192.png)

![4-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B3467210.png)

